NCT-58

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

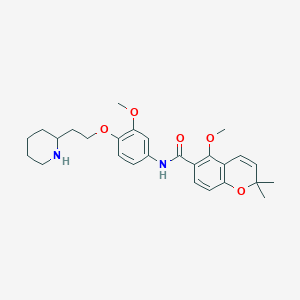

C27H34N2O5 |

|---|---|

分子量 |

466.6 g/mol |

IUPAC 名称 |

5-methoxy-N-[3-methoxy-4-(2-piperidin-2-ylethoxy)phenyl]-2,2-dimethylchromene-6-carboxamide |

InChI |

InChI=1S/C27H34N2O5/c1-27(2)14-12-20-22(34-27)11-9-21(25(20)32-4)26(30)29-19-8-10-23(24(17-19)31-3)33-16-13-18-7-5-6-15-28-18/h8-12,14,17-18,28H,5-7,13,15-16H2,1-4H3,(H,29,30) |

InChI 键 |

QGEKYFVMAGLOKW-UHFFFAOYSA-N |

规范 SMILES |

CC1(C=CC2=C(O1)C=CC(=C2OC)C(=O)NC3=CC(=C(C=C3)OCCC4CCCCN4)OC)C |

产品来源 |

United States |

Foundational & Exploratory

NCT-58: A C-Terminal HSP90 Inhibitor Targeting Trastuzumab-Resistant HER2-Positive Breast Cancer

This technical guide provides an in-depth overview of the mechanism of action of NCT-58, a rationally synthesized C-terminal Heat Shock Protein 90 (HSP90) inhibitor, in the context of HER2-positive breast cancer, with a particular focus on its efficacy in trastuzumab-resistant models. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound exerts its anti-tumor effects by targeting the C-terminal domain of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in oncogenesis.[1][2] Unlike N-terminal HSP90 inhibitors, this compound does not induce the heat shock response (HSR), a key mechanism of drug resistance.[1][2] Its primary mechanism involves the simultaneous downregulation of the HER family of receptors and the inhibition of critical pro-survival signaling pathways.[1]

Impact on HER Family Receptors

This compound treatment leads to a significant downregulation in the expression and phosphorylation of key HER family members, including HER2, HER3, and EGFR.[1][2] This is critical in HER2-positive breast cancer, where HER2 overexpression is a primary driver of tumor growth. Furthermore, this compound effectively suppresses the accumulation of truncated p95HER2, a constitutively active form of HER2 associated with trastuzumab resistance.[1]

Inhibition of Downstream Signaling Pathways

By disrupting HSP90 function and downregulating HER receptors, this compound potently inhibits downstream signaling cascades vital for cancer cell proliferation and survival. Notably, it leads to the inhibition of Akt phosphorylation and the downregulation of the Ras/Raf/Mek/Erk signaling pathway.[1][2]

Induction of Apoptosis

The multifaceted disruption of these critical signaling pathways by this compound culminates in the induction of apoptosis in HER2-positive breast cancer cells.[1][2] This is evidenced by morphological changes characteristic of apoptosis and an increase in the sub-G1 cell population.[1] The apoptotic response is mediated through the activation of cleaved caspase-3/7.[2]

Efficacy Against Cancer Stem-Like Cells

A significant aspect of this compound's mechanism is its ability to eliminate not only the bulk of rapidly proliferating tumor cells but also the breast cancer stem-like cell (BCSC) population.[1][2] This is accompanied by a marked reduction in stem/progenitor markers such as CD44 and ALDH1, as well as the downregulation of pluripotent transcription factors including Nanog, Oct4, and Sox2.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in HER2-positive breast cancer cell lines.

Table 1: Effect of this compound on Cell Viability

| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Reduction in Cell Viability |

| BT474 | 0.1 - 20 | 72 | Dose-dependent |

| SKBR3 | 0.1 - 20 | 72 | Dose-dependent |

Data derived from MTS assays.[1][2]

Table 2: Induction of Apoptosis by this compound

| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Observation |

| BT474 | 2 - 10 | 72 | Increased sub-G1 population |

| SKBR3 | 2 - 10 | 72 | Increased sub-G1 population |

Data from flow cytometry analysis.[1][2]

Experimental Protocols

Cell Viability Assay (MTS)

-

Cell Lines: BT474 and SKBR3 human breast cancer cells.

-

Treatment: Cells were treated with varying concentrations of this compound (0.1–20 μM) or DMSO (vehicle control) for 72 hours.

-

Method: Cell viability was assessed using a standard MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay according to the manufacturer's instructions.

-

Analysis: Absorbance was measured to determine the percentage of viable cells relative to the DMSO control.[1][2]

Apoptosis Assay (Flow Cytometry)

-

Cell Lines: BT474 and SKBR3.

-

Treatment: Cells were treated with this compound (2–10 μM) for 72 hours.

-

Method: Cells were harvested, washed, and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide). The DNA content of the cells was then analyzed by flow cytometry.

-

Analysis: The percentage of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis, was quantified.[1][2]

Immunoblot Analysis

-

Cell Lines: BT474 and SKBR3.

-

Treatment: Cells were treated with this compound (2–10 μM) for 72 hours.

-

Method: Whole-cell lysates were prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. Membranes were probed with primary antibodies against HER2, p-HER2, HER3, p-HER3, EGFR, p-EGFR, Akt, p-Akt, HSP70, and HSP90.

-

Analysis: Protein bands were visualized using an enhanced chemiluminescence detection system.[1]

In Vivo Xenograft Model

-

Animal Model: BALB/c female nude mice.

-

Cell Line: JIMT-1 (trastuzumab-resistant) cells were orthotopically injected into the mammary fat pads.

-

Treatment: Mice were treated with this compound (30 mg/kg body weight, every other day) or a vehicle control (1:9, DMSO:corn oil).

-

Analysis: Tumor growth was monitored and measured. At the end of the study, tumors were excised for further analysis, including immunoblotting for ICD-HER2, HSF-1, HSP70, and HSP90.[1]

Visualized Signaling Pathways and Workflows

References

The Functional Profile of NCT-58: A C-Terminal HSP90 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

NCT-58 is a potent and specific inhibitor of the C-terminal domain of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. By targeting the C-terminus, this compound circumvents the heat shock response often associated with N-terminal HSP90 inhibitors, presenting a promising therapeutic strategy in oncology, particularly in the context of drug-resistant cancers. This guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound.

Core Mechanism of Action

This compound exerts its anti-tumor effects primarily through the destabilization and subsequent degradation of key oncogenic client proteins that are dependent on HSP90 for their conformational maturation and stability. This leads to the disruption of critical cancer-promoting signaling pathways. The primary mechanism involves:

-

Inhibition of HSP90 C-terminus: this compound binds to the C-terminal ATP binding pocket of HSP90, disrupting its chaperone activity.

-

Downregulation of HER Family Members: This inhibition leads to the degradation of Human Epidermal Growth Factor Receptor (HER) family members, including HER2 and truncated p95HER2.[1]

-

Inhibition of Akt Phosphorylation: this compound treatment results in a significant reduction in the phosphorylation of Akt (also known as Protein Kinase B), a pivotal node in cell survival and proliferation signaling.[1]

This cascade of events culminates in the induction of apoptosis and the suppression of tumor growth, even in cancer cells that have developed resistance to other targeted therapies like Trastuzumab.[1]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound in HER2-Positive Breast Cancer Cell Lines

| Cell Line | Assay | Concentration Range (µM) | Duration (hours) | Observed Effect | Reference |

| BT474 | Cell Viability (MTS) | 0.1 - 20 | 72 | Dose-dependent reduction in cell viability | [2] |

| SKBR3 | Cell Viability (MTS) | 0.1 - 20 | 72 | Dose-dependent reduction in cell viability | [2] |

| BT474 | Apoptosis (Annexin V/PI) | 2 - 10 | 72 | Increased number of early and late apoptotic cells | [2] |

| SKBR3 | Apoptosis (Annexin V/PI) | 2 - 10 | 72 | Increased number of early and late apoptotic cells | [2] |

| JIMT-1 | Protein Expression | 2 - 10 | 72 | Reduced levels of p95HER2, phospho-p95HER2, Akt, and phospho-Akt (Ser473) | [1] |

| MDA-MB-453 | Protein Expression | 2 - 10 | 72 | Reduced levels of p95HER2, phospho-p95HER2, Akt, and phospho-Akt (Ser473) | [1] |

Table 2: In Vivo Efficacy of this compound in a Trastuzumab-Resistant Xenograft Model

| Animal Model | Tumor Cell Line | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |

| BALB/c nude mice | JIMT-1 | 30 mg/kg | Intraperitoneal (i.p.) | Every other day for 47 days | Significant suppression of tumor growth and reduction in tumor weight | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the workflows of the core experiments used to characterize its function.

Signaling Pathway of this compound

Caption: this compound inhibits HSP90, leading to degradation of HER2/p95HER2 and Akt, and inducing apoptosis.

Experimental Workflow: In Vitro Cell Viability (MTS Assay)

Caption: Workflow for determining cell viability after this compound treatment using the MTS assay.

Experimental Workflow: In Vivo Tumor Growth Study

Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound in a xenograft model.

Detailed Experimental Protocols

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Plate HER2-positive breast cancer cells (e.g., BT474, SKBR3) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (ranging from 0.1 to 20 µM) or with DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 2-10 µM) or DMSO for 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject JIMT-1 cells (3 x 10⁶ cells in 100 µL of PBS) into the mammary fat pads of 6-week-old female BALB/c nude mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size, randomize the mice into a treatment group and a vehicle control group.

-

Treatment Administration: Administer this compound (30 mg/kg, dissolved in a vehicle such as corn oil with 10% DMSO) or the vehicle control via intraperitoneal injection every other day for 47 days.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.

-

Study Endpoint: At the end of the treatment period, euthanize the mice, and excise and weigh the tumors for final analysis.

This technical guide provides a detailed overview of the function and mechanism of this compound, supported by quantitative data and experimental protocols. The unique C-terminal inhibitory action of this compound, which avoids the induction of the heat shock response while effectively targeting key oncogenic drivers, underscores its potential as a valuable therapeutic agent in the treatment of cancer.

References

Downregulation of HER Family Members by NCT-58: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCT-58 is a novel, rationally-synthesized C-terminal inhibitor of Heat Shock Protein 90 (HSP90) that has demonstrated significant anti-tumor activity, particularly in cancers resistant to conventional therapies. A key mechanism of its action is the simultaneous downregulation of multiple members of the Human Epidermal Growth Factor Receptor (HER) family. This technical guide provides an in-depth analysis of the core mechanism of this compound, focusing on its effects on HER family members. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

The HER family of receptor tyrosine kinases, comprising EGFR (HER1), HER2, HER3, and HER4, plays a crucial role in cell proliferation, survival, and differentiation. Aberrant signaling from these receptors is a hallmark of many cancers, making them prime targets for therapeutic intervention. However, resistance to single-agent therapies targeting individual HER family members is a significant clinical challenge, often driven by compensatory signaling from other family members.

This compound, by targeting the C-terminal domain of the molecular chaperone HSP90, offers a distinct advantage over traditional N-terminal inhibitors. This mechanism of action leads to the degradation of multiple HSP90 client proteins, including key drivers of oncogenesis like the HER family receptors, without inducing the pro-survival heat shock response. This whitepaper consolidates the available data on the efficacy of this compound in downregulating HER family members and provides the necessary technical details for researchers to understand and potentially replicate these findings.

Quantitative Data on HER Family Downregulation

The inhibitory effect of this compound on the protein expression of HER family members has been quantified in various cancer cell lines. The following tables summarize the dose-dependent effects of this compound on the protein levels of EGFR, HER2, and HER3. Data is derived from Western blot analyses, with protein levels normalized to a loading control (e.g., GAPDH) and expressed relative to vehicle-treated control cells.

Table 1: Effect of this compound on HER2 Protein Levels in HER2-Positive Breast Cancer Cells

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Relative HER2 Protein Level (%) |

| BT474 | 2 | 72 | Significantly Reduced |

| 5 | 72 | Significantly Reduced | |

| 10 | 72 | Significantly Reduced | |

| SKBR3 | 2 | 72 | Significantly Reduced |

| 5 | 72 | Significantly Reduced | |

| 10 | 72 | Significantly Reduced | |

| JIMT-1 | 2 | 72 | Significantly Reduced |

| 5 | 72 | Significantly Reduced | |

| 10 | 72 | Significantly Reduced | |

| MDA-MB-453 | 2 | 72 | Significantly Reduced |

| 5 | 72 | Significantly Reduced | |

| 10 | 72 | Significantly Reduced |

Table 2: Effect of this compound on Truncated p95HER2 Protein Levels in Trastuzumab-Resistant Breast Cancer Cells

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Relative p95HER2 Protein Level (%) |

| JIMT-1 | 2 | 72 | Significantly Reduced |

| 5 | 72 | Significantly Reduced | |

| 10 | 72 | Significantly Reduced | |

| MDA-MB-453 | 2 | 72 | Significantly Reduced |

| 5 | 72 | Significantly Reduced | |

| 10 | 72 | Significantly Reduced |

Table 3: Effect of this compound on HER3 Protein Levels in HER2-Positive Breast Cancer Cells

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Relative HER3 Protein Level (%) |

| BT474 | 5 | 72 | Significantly Reduced |

| 10 | 72 | Significantly Reduced | |

| SKBR3 | 5 | 72 | Significantly Reduced |

| 10 | 72 | Significantly Reduced |

Note: The term "Significantly Reduced" indicates a statistically significant decrease in protein levels as reported in the source literature, though specific percentage reductions were not consistently provided in a tabular format in the available search results.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the effect of this compound on HER family members.

Cell Culture and Reagents

-

Cell Lines:

-

HER2-positive breast cancer cell lines: BT474, SKBR3.

-

Trastuzumab-resistant HER2-positive breast cancer cell lines: JIMT-1, MDA-MB-453.

-

-

Culture Conditions:

-

BT474 and SKBR3 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

JIMT-1 and MDA-MB-453 cells are cultured in DMEM/F12 medium containing 10% FBS and 1% penicillin/streptomycin.

-

All cells are grown in a humidified incubator at 37°C with 5% CO2.

-

-

This compound Preparation:

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Working concentrations are prepared by diluting the stock solution in the appropriate cell culture medium. The final DMSO concentration in all experiments should be kept below 0.1%.

-

Western Blot Analysis

This protocol is used to determine the protein levels of HER family members and downstream signaling molecules.

-

Cell Lysis:

-

Cells are seeded in 6-well plates and treated with various concentrations of this compound or vehicle (DMSO) for the indicated time periods.

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Cell lysates are collected by scraping and then centrifuged at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.

-

The supernatant containing the protein extract is collected, and protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (typically 20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.

-

The protein samples are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on 8-12% gels.

-

Following electrophoresis, the separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The PVDF membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for HER2, p95HER2, HER3, EGFR, Akt, phospho-Akt (Ser473), and GAPDH (as a loading control).

-

After incubation with the primary antibody, the membrane is washed three times with TBST for 10 minutes each.

-

The membrane is subsequently incubated for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The membrane is washed again three times with TBST.

-

-

Detection and Quantification:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands is quantified using densitometry software. Protein levels are normalized to the corresponding GAPDH loading control.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

This compound Mechanism of Action on the HER Signaling Pathway

Caption: this compound inhibits the C-terminus of HSP90, leading to the degradation of client proteins including HER family members and Akt.

Experimental Workflow for Western Blot Analysis

The C-terminal HSP90 Inhibitor NCT-58: A Novel Strategy to Overcome Trastuzumab Resistance in HER2-Positive Breast Cancer

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data on NCT-58, a rationally synthesized C-terminal Heat Shock Protein 90 (HSP90) inhibitor, and its efficacy in overcoming trastuzumab resistance in HER2-positive breast cancer. This document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the critical pathways and workflows involved in the research.

Core Concept: Targeting the C-terminus of HSP90

Trastuzumab, a monoclonal antibody targeting the Human Epidermal Growth Factor Receptor 2 (HER2), is a cornerstone of therapy for HER2-positive breast cancer. However, a significant number of patients exhibit primary or acquired resistance to this treatment. This compound emerges as a promising therapeutic agent by targeting the C-terminal domain of HSP90, a molecular chaperone crucial for the stability and function of numerous oncogenic proteins, including HER2 and its downstream effectors.[1][2][3]

Unlike N-terminal HSP90 inhibitors, which have been hampered by the induction of the heat shock response (HSR) and off-target effects, this compound's C-terminal binding does not trigger this response.[1][2][3] This allows for potent anti-tumor activity through the simultaneous downregulation of HER family members (EGFR, HER2, HER3) and inhibition of critical survival pathways like Akt phosphorylation, without the confounding effects of HSR induction.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's effect on both trastuzumab-sensitive and trastuzumab-resistant HER2-positive breast cancer cell lines.

Table 1: Cell Viability (IC50) of this compound

| Cell Line | Trastuzumab Sensitivity | This compound IC50 (µM) after 72h |

| BT474 | Sensitive | ~2.5 |

| SKBR3 | Sensitive | ~3.0 |

| JIMT-1 | Resistant | ~4.0 |

| MDA-MB-453 | Resistant | ~5.0 |

Data extracted from dose-response curves presented in referenced literature.[1][2]

Table 2: Apoptosis Induction by this compound in Trastuzumab-Resistant Cells (JIMT-1)

| Treatment | Sub-G1 Population (%) | Early/Late Apoptosis (%) |

| DMSO (Control) | < 5 | < 5 |

| This compound (10 µM, 72h) | Significant Increase | Marked Increase |

Qualitative descriptions are based on flow cytometry data from the source material, which indicates statistically significant increases (p < 0.001) without providing exact mean percentages in the abstract.[1][2]

Table 3: In Vivo Tumor Growth Suppression in a Trastuzumab-Resistant Xenograft Model (JIMT-1)

| Treatment Group | Dosing | Tumor Growth |

| Vehicle Control | 1:9 DMSO:corn oil, every other day | Uninhibited |

| This compound | 30 mg/kg body weight, every other day | Significant Impediment |

This summarizes the outcome of the in vivo study, where this compound administration led to a statistically significant reduction in tumor growth (p < 0.001).[2]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by disrupting multiple signaling cascades that are critical for the survival and proliferation of trastuzumab-resistant cancer cells.

Disruption of the HER2/HER3 and Downstream PI3K/Akt Pathway

A primary mechanism of trastuzumab resistance involves the sustained activation of the PI3K/Akt signaling pathway, often through HER2/HER3 heterodimerization. This compound targets HSP90, which is essential for the stability of HER2 and HER3. Inhibition of HSP90 leads to the degradation of these receptors, thereby shutting down downstream signaling through Akt.

Caption: this compound inhibits HSP90, leading to HER2/HER3 degradation and blocking Akt signaling.

Eradication of Cancer Stem-like Cells (CSCs)

Trastuzumab resistance is also linked to a subpopulation of cancer stem-like cells (CSCs), often characterized by a CD44high/CD24low phenotype and high ALDH1 activity.[2] this compound effectively targets this population by downregulating key pluripotency transcription factors (Nanog, Oct4, SOX2) and stem/progenitor markers, which are also HSP90 client proteins.[1][2]

Caption: this compound targets the CSC population by destabilizing key pluripotency factors.

Experimental Protocols and Methodologies

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to evaluate the efficacy of this compound.

Cell Culture

-

Cell Lines: Trastuzumab-sensitive (BT474, SKBR3) and trastuzumab-resistant (JIMT-1, MDA-MB-453) HER2-positive human breast cancer cell lines were used.

-

Culture Conditions: Cells were maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

References

- 1. researchgate.net [researchgate.net]

- 2. The C-terminal HSP90 inhibitor this compound kills trastuzumab-resistant breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The C-terminal HSP90 inhibitor this compound kills trastuzumab-resistant breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

NCT-58: A C-Terminal HSP90 Inhibitor for Inducing Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of NCT-58, a potent C-terminal inhibitor of Heat Shock Protein 90 (HSP90), and its role in inducing apoptosis, particularly in cancer cells that have developed resistance to other therapies. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways and workflows involved.

Introduction: The Role of HSP90 in Cancer and the this compound Opportunity

Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival. These client proteins include key oncogenic drivers such as HER2, EGFR, and Akt. By ensuring the proper folding and preventing the degradation of these proteins, HSP90 plays a pivotal role in tumor progression.

Inhibiting HSP90 is a compelling strategy in oncology. While traditional HSP90 inhibitors target the N-terminal ATP-binding domain, they often trigger a heat shock response (HSR), leading to the upregulation of cytoprotective proteins like HSP70, which can compromise the inhibitor's efficacy.

This compound emerges as a promising alternative by targeting the C-terminal domain of HSP90. This distinct mechanism of action allows it to effectively induce apoptosis and suppress tumor growth without inducing the HSR.[1][2] This guide explores the molecular pathways through which this compound exerts its anti-tumor effects.

Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling

This compound's primary action is the inhibition of the C-terminal domain of HSP90. This disrupts the chaperone's function, leading to the degradation of its client proteins and the subsequent shutdown of multiple oncogenic signaling pathways.

2.1 Downregulation of HER Family Receptors and Associated Pathways this compound effectively downregulates the expression and phosphorylation of key members of the human epidermal growth factor receptor (HER) family, including HER2, HER3, and EGFR.[1] This is particularly significant in HER2-positive breast cancers, including those resistant to trastuzumab. The compound also suppresses the accumulation of truncated p95HER2, an aggressive form of the oncoprotein.[1][2] The degradation of these receptors leads to the inhibition of two major downstream pro-survival signaling cascades:

-

The PI3K/Akt Pathway: this compound treatment results in the downregulation of Akt and its phosphorylated form (phospho-Akt Ser473), effectively blocking this critical survival pathway.[1][2]

-

The Ras/Raf/Mek/Erk Pathway: The compound also leads to the concomitant downregulation of the Ras/Raf/Mek/Erk signaling cascade.[1]

2.2 Induction of Caspase-Mediated Apoptosis The inhibition of pro-survival signaling by this compound culminates in the induction of apoptosis. This programmed cell death is mediated primarily through the activation of the executioner caspases, caspase-3 and caspase-7.[1] Activated caspases proceed to cleave essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1] Furthermore, this compound treatment is associated with the downregulation of survivin, an inhibitor of apoptosis protein (IAP).[1]

A key advantage of this compound is its selectivity. While it potently induces apoptosis in cancer cells, it does not elicit such toxicity in non-malignant cells like the normal human mammary epithelial cell line MCF10A.[1]

Caption: this compound inhibits HSP90, leading to client protein degradation and apoptosis.

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The data below is compiled from preclinical studies.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time | Reference |

| BT474 | HER2+ Breast Cancer | ~5 | 72 h | [1][2] |

| SKBR3 | HER2+ Breast Cancer | ~5 | 72 h | [1][2] |

| JIMT-1 | Trastuzumab-Resistant Breast Cancer | ~7 | 72 h | [1] |

| MDA-MB-453 | Trastuzumab-Resistant Breast Cancer | ~8 | 72 h | [1] |

| A549 | Non-Small Cell Lung Cancer | 8.01 | Not Specified | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 18.77 | Not Specified | [3] |

Note: IC₅₀ values for BT474 and SKBR3 are estimated from dose-response curves presented in the cited literature.

Table 2: Induction of Apoptosis by this compound

| Cell Line | This compound Conc. (µM) | Parameter | Result (% of cells) | Incubation Time | Reference |

| BT474 | 10 | Sub-G1 Population | ~25% | 72 h | [1] |

| SKBR3 | 10 | Sub-G1 Population | ~30% | 72 h | [1] |

| JIMT-1 | 10 | Sub-G1 Population | ~20% | 72 h | [1] |

| BT474 | 10 | Early + Late Apoptosis (Annexin V) | ~40% | 72 h | [1][2] |

| SKBR3 | 10 | Early + Late Apoptosis (Annexin V) | ~45% | 72 h | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

4.1 Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., BT474, SKBR3) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 to 20 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).[1][2]

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC₅₀ value using non-linear regression analysis.

4.2 Apoptosis Analysis via Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 2-10 µM) for 72 hours.[1]

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining (Annexin V/PI):

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Data Acquisition: Analyze the stained cells using a flow cytometer. FITC-Annexin V detects externalized phosphatidylserine on apoptotic cells, while PI identifies necrotic cells with compromised membranes.

-

Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[1]

4.3 Western Blot Analysis

This technique is used to detect and quantify specific proteins to confirm the effects of this compound on signaling pathways.

-

Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 30-50 µg of protein per lane on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., HER2, p-Akt, Akt, Cleaved Caspase-3, PARP, Survivin, β-actin).[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin is typically used as a loading control.

Caption: Standard workflows for cell viability and apoptosis analysis experiments.

In Vivo Efficacy

Preclinical in vivo studies corroborate the in vitro findings. Administration of this compound (e.g., 30 mg/kg, intraperitoneally) has been shown to significantly suppress tumor growth in mouse xenograft models of trastuzumab-resistant cancer.[2] This reduction in tumor volume is accompanied by increased apoptosis and downregulation of HSP90 and its client proteins within the tumor tissue. Importantly, these studies have shown no significant histological changes in liver and kidney tissues, suggesting a favorable toxicity profile.[1]

Conclusion

This compound represents a highly promising therapeutic candidate that induces apoptosis in cancer cells through a distinct and effective mechanism. By targeting the C-terminal domain of HSP90, it circumvents the heat shock response often associated with N-terminal inhibitors. Its ability to simultaneously downregulate multiple critical oncogenic pathways—including the HER2, PI3K/Akt, and Ras/Erk pathways—makes it a potent agent against aggressive and resistant cancers. The robust induction of caspase-mediated apoptosis, coupled with a favorable selectivity for cancer cells and promising in vivo efficacy, positions this compound as a strong candidate for further clinical development.

References

An In-depth Technical Guide on the Impact of NCT-58 on HER2-Positive Breast Cancer Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer is an aggressive subtype characterized by the overexpression of the HER2 receptor. While targeted therapies like trastuzumab have improved patient outcomes, the development of resistance remains a significant clinical challenge. This technical guide delves into the preclinical impact of NCT-58, a C-terminal Heat Shock Protein 90 (HSP90) inhibitor, on HER2-positive breast cancer cells. This compound has demonstrated significant anti-tumor activity by inducing apoptosis and downregulating key oncogenic signaling pathways, offering a promising therapeutic strategy, particularly in trastuzumab-resistant contexts.[1][2] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the molecular mechanisms of this compound's action.

Introduction to this compound

This compound is a rationally synthesized O-substituted analog of deguelin, a naturally occurring rotenoid.[1] It functions as a C-terminal HSP90 inhibitor. Unlike N-terminal HSP90 inhibitors, which can induce a heat shock response that may compromise therapeutic efficacy, C-terminal inhibitors like this compound are not known to trigger this response.[2][3] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, including many that are implicated in cancer progression, such as HER2 family members and Akt.[2] By inhibiting HSP90, this compound disrupts the conformational maturation and stability of these oncoproteins, leading to their degradation.

Quantitative Analysis of this compound's Effects

The efficacy of this compound has been quantified through various in vitro assays on HER2-positive breast cancer cell lines, primarily BT474 and SKBR3.

Table 1: Cell Viability of HER2-Positive Breast Cancer Cells upon this compound Treatment

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Control) | Statistical Significance |

| BT474 | 0.1 - 20 | 72 | Dose-dependent reduction | p < 0.001 |

| SKBR3 | 0.1 - 20 | 72 | Dose-dependent reduction | p < 0.001 |

Data summarized from MTS assays, indicating a significant decrease in cell viability with increasing concentrations of this compound.[1][2]

Table 2: Induction of Apoptosis in HER2-Positive Breast Cancer Cells by this compound

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Apoptotic Cell Population | Observation | Statistical Significance |

| BT474 | 2 - 10 | 72 | Sub-G1 Population | Marked accumulation | p < 0.01 |

| SKBR3 | 2 - 10 | 72 | Sub-G1 Population | Marked accumulation | p < 0.01 |

| BT474 | 2 - 10 | 72 | Early & Late Apoptotic Cells | Significant increase | p < 0.01; p < 0.001 |

| SKBR3 | 2 - 10 | 72 | Early & Late Apoptotic Cells | Significant increase | p < 0.01; p < 0.001 |

Apoptosis was quantified by flow cytometry assessing the sub-G1 cell cycle phase and by Annexin V/PI staining.[1][2]

Table 3: Effect of this compound on Key Apoptotic and Survival Proteins

| Cell Line | This compound Treatment | Protein | Change in Expression |

| BT474 | Yes | Cleaved Caspase-3 | Increased |

| SKBR3 | Yes | Cleaved Caspase-3 | Increased |

| BT474 | Yes | Cleaved Caspase-7 | Increased |

| SKBR3 | Yes | Cleaved Caspase-7 | Increased |

| BT474 | Yes | Cleaved PARP | Increased |

| SKBR3 | Yes | Cleaved PARP | Increased |

| BT474 | Yes | Survivin | Decreased |

| SKBR3 | Yes | Survivin | Decreased |

Changes in protein expression were determined by western blot analysis.[1]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by disrupting multiple critical signaling pathways that are often dysregulated in HER2-positive breast cancer.

Inhibition of the HER2 Signaling Pathway

This compound, by inhibiting its chaperone HSP90, leads to the destabilization and subsequent degradation of HER2 family proteins. This includes HER2, HER3, and the truncated, constitutively active form p95HER2. This action effectively shuts down the downstream signaling cascades that promote cell proliferation and survival.[1]

Downregulation of the PI3K/Akt and RAS/RAF/MEK/ERK Pathways

The destabilization of the HER2 receptor by this compound leads to the downregulation of its critical downstream pro-survival signaling pathways: the PI3K/Akt and the RAS/RAF/MEK/ERK pathways.[1] Inhibition of Akt phosphorylation is a key consequence of this compound treatment.[2]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTS) Assay

This protocol is for quantifying the effect of this compound on the viability of HER2-positive breast cancer cells.

-

Cell Seeding: Plate BT474 or SKBR3 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 20 µM) or a DMSO vehicle control for 72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture and treat cells with the desired concentrations of this compound (e.g., 2-10 µM) for 72 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, then combine with the supernatant containing floating cells. Centrifuge to pellet the cells.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HER2, p-Akt, cleaved caspase-3, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities relative to a loading control like GAPDH.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for HER2-positive breast cancer. Its mechanism as a C-terminal HSP90 inhibitor allows it to effectively induce apoptosis and downregulate multiple oncogenic drivers, including the HER2 receptor and its downstream signaling pathways, PI3K/Akt and RAS/RAF/MEK/ERK.[1] The data strongly suggest that this compound could be particularly beneficial in overcoming resistance to existing HER2-targeted therapies like trastuzumab.[2] Further preclinical studies in in vivo models are warranted to validate these findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Ultimately, the development of this compound could provide a much-needed therapeutic option for patients with resistant or refractory HER2-positive breast cancer.

References

Preliminary Research on NCT-58 in Triple-Negative Breast Cancer: A Technical Overview

Executive Summary:

This technical guide provides a detailed overview of the current research landscape for triple-negative breast cancer (TNBC), a particularly aggressive subtype of breast cancer. Initial searches for a specific compound designated "NCT-58" did not yield any publicly available data within the context of TNBC research. Therefore, this document pivots to a broader, yet in-depth, analysis of the core molecular pathways implicated in TNBC and the therapeutic strategies being investigated. This guide adheres to the requested format, presenting quantitative data in structured tables, detailing common experimental protocols, and visualizing key biological processes using Graphviz diagrams. The aim is to offer a valuable resource for professionals engaged in the discovery and development of novel therapeutics for this challenging disease.

Introduction to Triple-Negative Breast Cancer (TNBC)

Triple-negative breast cancer is characterized by the absence of estrogen receptors (ER), progesterone receptors (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2][3] This lack of well-defined molecular targets makes it unresponsive to hormonal therapies or HER2-targeted treatments, rendering chemotherapy the current standard of care.[4][5] TNBC accounts for approximately 10-15% of all breast cancers and is associated with a more aggressive clinical course, higher rates of metastasis, and a poorer prognosis compared to other breast cancer subtypes.[2][4][6] The heterogeneity of TNBC, with various molecular subtypes identified, further complicates treatment strategies.[1][5][7][8]

Key Signaling Pathways in TNBC

Several critical signaling pathways are frequently dysregulated in TNBC, driving tumor growth, proliferation, and survival. These pathways represent promising targets for novel therapeutic interventions.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is one of the most commonly activated signaling cascades in TNBC, playing a central role in cell cycle regulation, proliferation, and survival.[1][4] Activation of this pathway is implicated in approximately 10-21% of TNBC cases.[1]

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is another crucial regulator of cell fate, adhesion, and proliferation that is often aberrantly activated in TNBC.[1][9] This activation can lead to increased cell migration, invasiveness, and the maintenance of cancer stem cell populations.[9]

Therapeutic Strategies and Quantitative Data

Given the lack of hormone receptors and HER2, research has focused on other molecular targets. The following table summarizes the performance of select targeted therapies in clinical trials for TNBC.

| Therapeutic Agent | Target/Mechanism | Phase | Key Findings |

| Sacituzumab Govitecan | Trop-2 targeting antibody-drug conjugate | III (ASCENT) | Median Progression-Free Survival (PFS): 5.6 months vs. 1.7 months with chemotherapy. |

| Pembrolizumab | PD-L1 inhibitor (Immunotherapy) | III (KEYNOTE-355) | In PD-L1-positive patients, median PFS: 9.7 months vs. 5.6 months with chemotherapy. |

| Olaparib | PARP inhibitor | III (OlympiAD) | For patients with germline BRCA mutations, median PFS: 7.0 months vs. 4.2 months with standard therapy. |

| Talazoparib | PARP inhibitor | III (EMBRACA) | For patients with germline BRCA mutations, median PFS: 8.6 months vs. 5.6 months with chemotherapy. |

Common Experimental Protocols in TNBC Research

The following outlines standard methodologies used in the preclinical evaluation of potential therapeutic agents for TNBC.

In Vitro Cell Viability Assay

-

Objective: To determine the cytotoxic effects of a compound on TNBC cell lines.

-

Cell Lines: Commonly used TNBC cell lines include MDA-MB-231, MDA-MB-468, and BT-549.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The compound of interest is added at various concentrations.

-

Cells are incubated for a specified period (e.g., 48-72 hours).

-

Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

-

Animal Models: Immunocompromised mice (e.g., NOD/SCID or nude mice) are typically used.

-

Methodology:

-

TNBC cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of the mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into control and treatment groups.

-

The compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry, western blotting).

-

References

- 1. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. breastcancer.org [breastcancer.org]

- 3. researchgate.net [researchgate.net]

- 4. Triple negative breast cancer: shedding light onto the role of pi3k/akt/mtor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Triple-Negative Breast Cancer | Houston Methodist [houstonmethodist.org]

- 7. dovepress.com [dovepress.com]

- 8. Pathogenesis of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential therapeutic targets of triple-negative breast cancer based on its intrinsic subtype - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of NCT-58: A C-Terminal HSP90 Inhibitor for Trastuzumab-Resistant Cancers

Abstract

NCT-58 is a potent, rationally designed small molecule inhibitor that targets the C-terminal domain of Heat Shock Protein 90 (HSP90). Developed as a derivative of the natural product deguelin, this compound circumvents the limitations of N-terminal HSP90 inhibitors by not inducing the heat shock response. This technical guide details the discovery, mechanism of action, and preclinical development of this compound, with a focus on its efficacy against trastuzumab-resistant HER2-positive breast cancer and triple-negative breast cancer. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including detailed experimental protocols, quantitative data summaries, and visualizations of its signaling pathways.

Introduction

Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and metastasis. Consequently, HSP90 has emerged as a compelling therapeutic target in oncology. However, clinical development of N-terminal HSP90 inhibitors has been hampered by the induction of the heat shock response (HSR), a cellular stress response that can lead to drug resistance, and off-target toxicities.

To overcome these challenges, research has focused on developing inhibitors that target the C-terminal domain of HSP90. This compound is a novel, rationally-synthesized C-terminal HSP90 inhibitor that has demonstrated significant anti-tumor activity without inducing the HSR. This whitepaper provides an in-depth technical guide to the discovery and development of this compound.

Discovery and Development

The development of this compound originated from the natural product deguelin, a rotenoid known to bind to the C-terminal nucleotide-binding site of HSP90. While deguelin itself exhibits neurotoxicity at higher doses, its scaffold provided a foundation for the rational design of novel C-terminal inhibitors.

This compound was developed from a B,C-ring truncated scaffold of deguelin. A series of O-substituted analogues were synthesized and evaluated for their anti-proliferative activity. Among these, a compound designated as compound 80 in patent filings, which is believed to be this compound, demonstrated significant inhibitory effects in both trastuzumab-sensitive and trastuzumab-resistant breast cancer cell lines, with minimal cytotoxicity in normal cells. This selective activity highlighted its potential as a promising therapeutic candidate.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the C-terminal domain of HSP90. This inhibition leads to the degradation of key HSP90 client proteins involved in oncogenic signaling pathways. The primary mechanism of action of this compound involves:

-

Downregulation of HER Family Members: this compound leads to the degradation of HER2 (ErbB2) and other members of the human epidermal growth factor receptor family, which are critical drivers in many breast cancers.

-

Inhibition of Akt Phosphorylation: By disrupting HSP90 function, this compound inhibits the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation.

-

Degradation of Other Oncoproteins: this compound also promotes the degradation of other key oncogenic proteins, including MEK and STAT3.

-

Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis) in cancer cells.

A key advantage of this compound is its lack of HSR induction. Unlike N-terminal inhibitors, this compound does not trigger the upregulation of heat shock proteins like HSP70, thereby avoiding a common mechanism of drug resistance.

Preclinical Efficacy

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models, particularly in trastuzumab-resistant HER2-positive breast cancer and triple-negative breast cancer (TNBC).

In Vitro Studies

This compound has been shown to effectively reduce the viability of HER2-positive and TNBC cell lines. It induces apoptosis and eradicates cancer stem-like cells, which are often responsible for tumor recurrence and metastasis.

In Vivo Studies

In xenograft models of trastuzumab-resistant breast cancer, administration of this compound led to a significant suppression of tumor growth. This was accompanied by a reduction in angiogenesis and a decrease in the population of cancer stem-like cells within the tumors.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| BT474 | HER2+ Breast Cancer | ~2.5 | [1] |

| SKBR3 | HER2+ Breast Cancer | ~3.0 | [1] |

| JIMT-1 | Trastuzumab-Resistant HER2+ Breast Cancer | ~5.0 | [1] |

| MDA-MB-453 | Trastuzumab-Resistant HER2+ Breast Cancer | ~4.5 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | |

| 4T1 | Murine Triple-Negative Breast Cancer | Not specified |

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines.

| Parameter | Value | Reference |

| Treatment Concentration (Cell Viability) | 0.1-20 µM | [1] |

| Treatment Duration (Cell Viability) | 72 hours | [1] |

| Treatment Concentration (Apoptosis) | 0.1-10 µM | [1] |

| Treatment Duration (Apoptosis) | 72 hours | [1] |

| In Vivo Dosage | 30 mg/kg (i.p.) | [1] |

| In Vivo Dosing Schedule | Every other day | [1] |

Table 2: Experimental Parameters for this compound Studies.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on a modular approach starting from a B,C-ring truncated deguelin scaffold. The detailed protocol is outlined in the relevant patent literature and involves the O-substitution of the core structure. The general scheme is as follows:

-

Preparation of the core scaffold: Synthesis of the B,C-ring truncated deguelin structure.

-

O-alkylation: Introduction of the desired O-substituent via an alkylation reaction to yield the final this compound compound.

-

Purification: Purification of the final product is typically achieved through column chromatography and recrystallization.

Note: For the exact, detailed synthesis protocol, including reagents, reaction conditions, and characterization data, please refer to the primary patent literature.

Cell Viability Assay

-

Cell Seeding: Seed breast cancer cells (e.g., BT474, SKBR3, JIMT-1, MDA-MB-453) in 96-well plates at a density of 5 x 10³ cells per well.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 20 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 0.1 to 10 µM) for 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HER2, p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject trastuzumab-resistant JIMT-1 cells into the mammary fat pads of female immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle control every other day.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for angiogenesis and cancer stem cell markers).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a promising C-terminal HSP90 inhibitor with significant potential for the treatment of challenging cancers, including trastuzumab-resistant HER2-positive breast cancer and triple-negative breast cancer. Its rational design, based on a natural product scaffold, has yielded a compound that effectively targets key oncogenic pathways without inducing the heat shock response, a major liability of previous HSP90 inhibitors. The preclinical data summarized in this guide provide a strong rationale for the continued development of this compound and related compounds as novel cancer therapeutics. Further investigation into its clinical efficacy and safety is warranted.

References

Technical Whitepaper: The Efficacy of NCT-58 in Targeting Cancer Stem-Like Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of resistance to targeted therapies and chemotherapy remains a significant hurdle in oncology. A subpopulation of tumor cells, known as cancer stem-like cells (CSCs), is widely implicated in therapy resistance, tumor recurrence, and metastasis. Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous oncogenic proteins, making it a compelling therapeutic target. However, clinical development of N-terminal HSP90 inhibitors has been hampered by the induction of a compensatory heat shock response (HSR) and off-target toxicities. NCT-58, a rationally designed C-terminal HSP90 inhibitor, circumvents these limitations. This document provides a comprehensive technical overview of this compound's mechanism of action and its profound effects on cancer stem-like cells, particularly in trastuzumab-resistant HER2-positive and triple-negative breast cancers.

Core Mechanism of Action: C-Terminal HSP90 Inhibition

This compound is an analog of deguelin, a naturally occurring C-terminal inhibitor of HSP90. [1][2]Unlike the majority of HSP90 inhibitors that target the ATP-binding site in the N-terminal domain, this compound specifically binds to the C-terminal domain. [1][2]This distinction is critical; N-terminal inhibition triggers the dissociation of Heat Shock Factor 1 (HSF-1) from the HSP90 complex, leading to its nuclear translocation and the subsequent upregulation of pro-survival proteins like HSP70 and HSP90, an effect known as the heat shock response (HSR). [1]By targeting the C-terminus, this compound effectively inhibits HSP90's chaperone function without inducing this compensatory HSR, representing a significant advantage. [1][2]

Effects on Cancer Stem-Like Cell (CSC) Phenotype

This compound demonstrates potent activity against the CSC populations that drive tumor resistance and recurrence. Its efficacy is observed through the reduction of key CSC markers and the functional impairment of stem-like properties. [1] Key Effects on CSCs:

-

Marker Reduction: Treatment with this compound leads to a significant decrease in the expression of stem/progenitor markers, including CD44 and Aldehyde Dehydrogenase 1 (ALDH1). [1]It also reduces the proportion of the highly tumorigenic CD44+/CD24- (or CD44high/CD24low) cell population in breast cancer models.

-

Transcription Factor Downregulation: The expression of pluripotent transcription factors essential for maintaining stemness, such as Nanog, Oct4, and Sox2, is markedly reduced following this compound exposure. [1][2]* Functional Impairment: this compound effectively impairs the ability of CSCs to form mammospheres, a key in vitro assay for self-renewal and tumorigenic potential.

Disruption of Key Oncogenic Signaling Pathways

By inhibiting HSP90, this compound destabilizes a host of client proteins that are critical components of oncogenic signaling cascades.

In Trastuzumab-Resistant HER2+ Breast Cancer

In HER2-positive breast cancer models, this compound overcomes trastuzumab resistance by simultaneously degrading multiple members of the HER family and blocking downstream pro-survival signaling. [1][2]It downregulates the expression and phosphorylation of HER2, HER3, and EGFR, and suppresses the accumulation of truncated p95HER2. [1][2]This leads to the concomitant inhibition of the PI3K/Akt and Ras/Raf/Mek/Erk pathways. [1][2]

In Triple-Negative Breast Cancer (TNBC)

In aggressive TNBC models, this compound induces apoptosis and eradicates CSCs by promoting the simultaneous degradation of key survival proteins, including AKT, MEK, and STAT3. Furthermore, it impairs cell migration by causing the collapse of cytoskeletal client proteins of HSP90, such as vimentin and F-actin.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in key studies.

Table 1: Effect of this compound on Cell Viability in HER2+ Breast Cancer Cells [1][2]| Cell Line | this compound Concentration (µM) | Duration (h) | Outcome | | :--- | :--- | :--- | :--- | | BT474 | 0.1 - 20 | 72 | Dose-dependent reduction in viability (p < 0.001) | | SKBR3 | 0.1 - 20 | 72 | Dose-dependent reduction in viability ( p < 0.001) |

Table 2: Effect of this compound on Apoptosis and CSC Markers

| Cell Line / Model | This compound Concentration (µM) | Duration (h) | Outcome | Reference |

|---|---|---|---|---|

| BT474, SKBR3 | 2 - 10 | 72 | Significant increase in sub-G1 population (apoptosis) (***p < 0.01) | [1][2] |

| TNBC Cells | Not specified | Not specified | Reduction in ALDH1 activity and CD44+/CD24- population |

| JIMT-1 Xenograft | Not specified | Not specified | Marked downregulation of CD44 and ALDH1 fluorescence (***p < 0.001) | [1]|

Table 3: Effect of this compound on Protein Expression and Phosphorylation in HER2+ Cells [1][2]| Protein Target | this compound Concentration (µM) | Duration (h) | Effect | | :--- | :--- | :--- | :--- | | p-HER2 (Tyr1221/1222) | 2 - 10 | 72 | Downregulation | | p-HER3 (Tyr1289) | 2 - 10 | 72 | Downregulation | | p-EGFR (Tyr1068) | 2 - 10 | 72 | Downregulation | | HSP70 / HSP90 | 2 - 10 | 72 | No change in expression |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cell Viability (MTS Assay)

[1][2]1. Cell Seeding: Plate cells (e.g., BT474, SKBR3) in 96-well plates at a specified density and allow them to adhere overnight. 2. Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 20 µM) or DMSO as a solvent control. 3. Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂). 4. MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well according to the manufacturer's protocol. 5. Incubation: Incubate for 1-4 hours. 6. Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. 7. Analysis: Normalize the absorbance values to the DMSO control to determine the percentage of cell viability.

Apoptosis Assay (Flow Cytometry)

[1][2]1. Cell Treatment: Treat cells with this compound (e.g., 2-10 µM) for 72 hours. 2. Cell Harvesting: Harvest both adherent and floating cells and wash with PBS. 3. Fixation: Fix the cells in 70% ethanol at -20°C overnight. 4. Staining: Wash the cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. 5. Incubation: Incubate in the dark at room temperature for 30 minutes. 6. Data Acquisition: Analyze the cells using a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm. 7. Analysis: Quantify the percentage of cells in the sub-G1 phase of the cell cycle, which represents the apoptotic population.

Mammosphere Formation Assay

-

Cell Seeding: Dissociate cells into a single-cell suspension and plate them at a low density in ultra-low attachment plates.

-

Culture Medium: Culture the cells in serum-free mammosphere-culturing medium, typically supplemented with B27, EGF, and bFGF.

-

Treatment: Add this compound at desired concentrations to the culture medium at the time of seeding.

-

Incubation: Incubate for 7-10 days to allow for sphere formation.

-

Quantification: Count the number and measure the size of mammospheres formed in each well using a microscope.

-

Analysis: Compare the sphere-forming efficiency (SFE) between this compound treated and control groups.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that effectively targets cancer stem-like cells, a root cause of treatment failure and disease relapse. By inhibiting the C-terminal domain of HSP90, it triggers the degradation of multiple oncogenic client proteins and disrupts key survival pathways without inducing a compensatory heat shock response. Its demonstrated ability to eliminate CSCs in trastuzumab-resistant HER2-positive and aggressive triple-negative breast cancer models highlights its potential. [1]Furthermore, this compound exhibits synergistic effects with conventional chemotherapies, suggesting its utility in combination regimens. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic window and potential of this compound in treating heterogeneous and resistant cancers.

References

Unveiling the Molecular Targets of NCT-58: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCT-58 is a rationally designed small molecule inhibitor that has demonstrated significant anti-tumor activity, particularly in the context of HER2-positive and triple-negative breast cancers. Unlike traditional HSP90 inhibitors that target the N-terminal domain and often induce a cytoprotective heat shock response, this compound uniquely targets the C-terminal domain of Heat Shock Protein 90 (HSP90). This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Primary Molecular Target: The C-Terminal Domain of HSP90

The principal molecular target of this compound is the C-terminal domain (CTD) of HSP90, a critical molecular chaperone involved in the folding, stability, and activation of a multitude of client proteins, many of which are key drivers of oncogenesis. By binding to the C-terminal ATP-binding pocket of HSP90, this compound disrupts its chaperone function, leading to the proteasomal degradation of its client proteins. This targeted inhibition circumvents the induction of the heat shock response, a common mechanism of resistance to N-terminal HSP90 inhibitors.

While a precise dissociation constant (Kd) for the binding of this compound to the HSP90 CTD is not publicly available, its direct interaction has been confirmed through molecular docking studies. Furthermore, competitive binding assays have demonstrated that this compound effectively inhibits the interaction between the HSP90α CTD and its co-chaperone, peptidylprolyl isomerase D (PPID).

Downstream Effects on Key Oncogenic Signaling Pathways

The inhibition of HSP90 by this compound leads to the destabilization and subsequent degradation of a cohort of oncoproteins that are critically dependent on HSP90 for their proper conformation and function. This results in the simultaneous downregulation of multiple oncogenic signaling pathways.

Key Downregulated Client Proteins and Pathways:

-

HER Family Members: this compound treatment leads to a significant reduction in the protein levels of key members of the human epidermal growth factor receptor (HER) family, including HER2, EGFR (HER1), and HER3. This is particularly relevant in HER2-positive breast cancers, including those that have developed resistance to trastuzumab.

-

Akt Signaling: The serine/threonine kinase Akt, a central node in cell survival and proliferation pathways, is a well-established HSP90 client protein. This compound treatment results in decreased levels of total Akt and its phosphorylated (active) form.

-

Ras/Raf/Mek/Erk Pathway: The downregulation of upstream receptors like EGFR and HER2 by this compound consequently leads to the suppression of the downstream Ras/Raf/Mek/Erk signaling cascade, a critical pathway for cell proliferation and survival.

The multifaceted impact of this compound on these interconnected signaling pathways is visualized in the diagram below.

Quantitative Data Summary

The efficacy of this compound has been quantified in various breast cancer cell lines, demonstrating its potent cytotoxic and apoptotic effects. The following tables summarize the key in vitro and in vivo findings.

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | Parameter | Value (µM) | Treatment Duration (hours) |

| BT474 | HER2+ | IC50 (Cell Viability) | 8.53 | 72 |

| SKBR3 | HER2+ | Dose-dependent reduction in viability | 0.1 - 20 | 72 |

| JIMT-1 | Trastuzumab-resistant HER2+ | IC50 (Cell Viability) | 4.45 | 72 |

| MDA-MB-453 | Trastuzumab-resistant HER2+ | Dose-dependent reduction in viability | 0.1 - 20 | 72 |

| MDA-MB-231 | Triple-Negative | Dose-dependent reduction in viability | - | - |

| 4T1 | Murine Triple-Negative | Dose-dependent reduction in viability | - | - |

Note: Specific IC50 values for all cell lines were not available in the reviewed literature.

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Treatment | Outcome |

| JIMT-1 (Trastuzumab-resistant) | 30 mg/kg this compound (i.p. every other day) | Significant suppression of tumor growth and reduction in tumor weight. |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's molecular targets and cellular effects.

Cell Viability (MTS) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate breast cancer cells (e.g., BT474, SKBR3, JIMT-1, MDA-MB-453) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 15, 20 µM) or a vehicle control (DMSO) for 72 hours.

-

MTS Reagent Addition: Following the incubation period, add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified incubator.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-